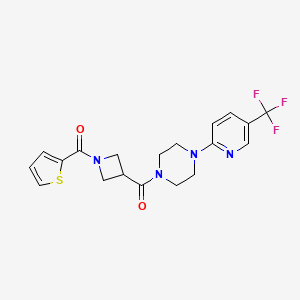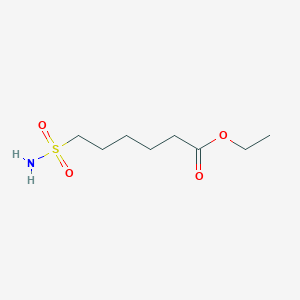
2-methoxy-N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-methoxy-N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)benzamide” is a chemical compound. Unfortunately, there is limited information available about this specific compound .
Molecular Structure Analysis
The molecular structure of a compound can be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. Unfortunately, I don’t have access to this specific information for "this compound" .Chemical Reactions Analysis
The chemical reactions involving “this compound” would depend on the conditions and reagents used. Without specific context, it’s challenging to predict the possible reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include attributes such as its molecular weight, boiling point, melting point, and solubility. For “this compound”, I don’t have specific data .科学的研究の応用
Pharmacological Properties and Clinical Use
2-Methoxy-N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)benzamide is a compound with potential pharmacological properties, but specific research focusing on this exact compound is limited. However, related compounds, such as metoclopramide and cisapride, have been extensively studied for their pharmacological properties and clinical use, particularly as prokinetic agents in gastrointestinal motility disorders.
Metoclopramide is known for its effects on the gastro-intestinal tract, aiding in the identification of lesions, facilitating intubation and biopsy, and easing emergency endoscopy. It reduces post-operative vomiting, radiation sickness, and ameliorates drug-induced vomiting. Despite its benefits, side effects such as extrapyramidal reactions can occur, highlighting the importance of dosage control and patient monitoring (Pinder et al., 2012).
Cisapride, another related compound, enhances motility throughout the gastrointestinal tract without central depressant or antidopaminergic effects. It shows efficacy in treating reflux oesophagitis, non-ulcer dyspepsia, and gastroparesis, particularly in diabetics. Despite its benefits, comparisons with other therapeutic agents are necessary to define its relative position in therapy (McCallum et al., 2012).
Neuroprotective and Anti-Inflammatory Effects
Compounds like osthole, found in Cnidium monnieri and Angelica pubescens, exhibit neuroprotective, osteogenic, immunomodulatory, anticancer, hepatoprotective, cardiovascular protective, and antimicrobial activities. These effects are potentially related to the modulation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) levels, though further research is needed to clarify mechanisms (Zhang et al., 2015).
Antimicrobial Potential
Benzofuran derivatives, with their unique structural features and wide array of biological activities, have emerged as promising scaffolds for designing antimicrobial agents. These compounds have been utilized in treating skin diseases like cancer or psoriasis and are being investigated for broader antimicrobial applications (Hiremathad et al., 2015).
作用機序
Target of Action
The primary targets of 2-methoxy-N-{[6-methyl-2-(morpholin-4-yl)pyrimidin-4-yl]methyl}benzamide are inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) . These enzymes play a crucial role in the inflammatory response, with iNOS producing nitric oxide (NO) and COX-2 producing prostaglandins (PGs), both of which are pro-inflammatory mediators .
Mode of Action
This compound interacts with its targets by forming hydrophobic interactions with the active sites of iNOS and COX-2 . This interaction inhibits the production of NO and PGs at non-cytotoxic concentrations . The compound also reduces the mRNA expression of iNOS and COX-2, leading to a decrease in the amount of these proteins .
Biochemical Pathways
The inhibition of iNOS and COX-2 disrupts the inflammatory response pathway . This results in a decrease in the concentration of pro-inflammatory mediators like NO and PGs . NO plays a significant role in both acute and chronic inflammation, reacting with various molecules/groups like superoxide or thiol to produce compounds like nitrosothiols, dinitrogen trioxide, peroxynitrite anion, and nitrogen dioxide .
Pharmacokinetics
Its solubility in aqueous base and dmso suggests that it may have good bioavailability . The compound is a solid at room temperature and has a melting point greater than 300°C .
Result of Action
The result of the compound’s action is a significant reduction in the inflammatory response . By inhibiting the production of NO and PGs, and reducing the expression of iNOS and COX-2, the compound effectively suppresses inflammation .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, its solubility suggests that it may be more effective in certain physiological environments . .
Safety and Hazards
生化学分析
Biochemical Properties
2-methoxy-N-{[6-methyl-2-(morpholin-4-yl)pyrimidin-4-yl]methyl}benzamide has been shown to interact with key enzymes involved in inflammation, namely inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) . The compound forms hydrophobic interactions with the active sites of these enzymes, potentially inhibiting their activity .
Cellular Effects
In cellular models, such as LPS-stimulated RAW 264.7 macrophage cells, 2-methoxy-N-{[6-methyl-2-(morpholin-4-yl)pyrimidin-4-yl]methyl}benzamide has been observed to reduce the expression of iNOS and COX-2 . This leads to a decrease in the production of nitric oxide (NO), a key mediator of inflammation .
Molecular Mechanism
The molecular mechanism of action of 2-methoxy-N-{[6-methyl-2-(morpholin-4-yl)pyrimidin-4-yl]methyl}benzamide involves binding to the active sites of iNOS and COX-2, inhibiting their activity and subsequently reducing the production of pro-inflammatory mediators .
特性
IUPAC Name |
2-methoxy-N-[(6-methyl-2-morpholin-4-ylpyrimidin-4-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3/c1-13-11-14(21-18(20-13)22-7-9-25-10-8-22)12-19-17(23)15-5-3-4-6-16(15)24-2/h3-6,11H,7-10,12H2,1-2H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDNBHRGXMUHFQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCOCC2)CNC(=O)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


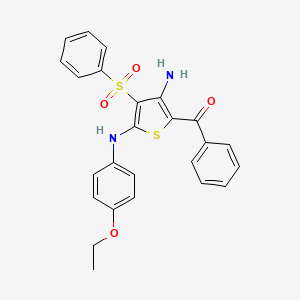
![5-[1-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)azetidin-3-yl]-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B2831658.png)
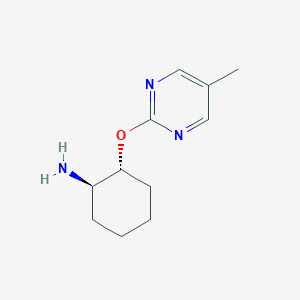
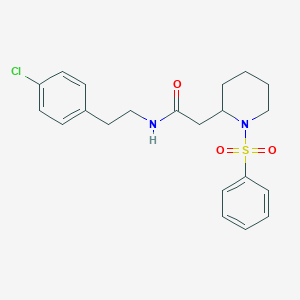


![2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methylbenzyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2831665.png)
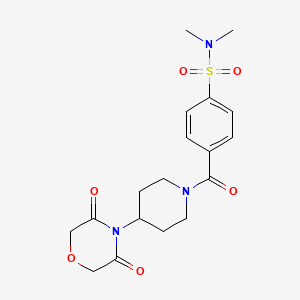

![N-[(2E)-3-(methylsulfamoyl)prop-2-en-1-yl]-4-(2-oxopyrrolidin-1-yl)benzamide](/img/structure/B2831670.png)
![1,1-Dibenzyl-3-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2831671.png)
